7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol
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Overview
Description
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a cyclopenta[b]indole core structure with a methyl group at the 7th position and a hydroxyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-one.
Reduction: Formation of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the hydroxyl group at the 3rd position.
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks both the methyl and hydroxyl groups.
Indole: The parent compound without the cyclopenta ring or any substituents.
Uniqueness
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 3rd position and the methyl group at the 7th position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,11,13-14H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVPSCSRXFTITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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